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molecular formula C8H6N2O3 B8451683 5-Cyano-3-methoxypicolinic acid

5-Cyano-3-methoxypicolinic acid

Cat. No. B8451683
M. Wt: 178.14 g/mol
InChI Key: PKCMALFBUDCIEY-UHFFFAOYSA-N
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Patent
US09296734B2

Procedure details

In a 1-L flask, the methyl 5-cyano-3-methoxypicolinate (step 2, 4.51 g, 23.5 mmol) was taken up in THF (74 mL). The suspension was cooled to 0° C., and sodium hydroxide (1M, 24.64 mL, 24.64 mmol) was added. After 1 h, the reaction was concentrated under reduced pressure. The residue was taken up in 100 mL of water, and the aqueous phase was extracted with diethyl ether (50 mL), which was discarded. The aqueous phase was acidified with HCl (5M, 5.16 mL, 25.8 mmol). The aqueous phase was extracted with DCM (11×150 mL). The combined organic extracts were dried over MgSO4 and the filtrate was concentrated under reduced pressure to afford the title compound as a white solid. MS m/z=179 [M+H]+. Calculated for C8H6N2O3: 178. 1H NMR in CDCl3 δ: 8.48 (d, 1H, J=1.6), 7.71 (d, 1H, J=1.6), 4.08 (s, 3H).
Quantity
4.51 g
Type
reactant
Reaction Step One
Name
Quantity
74 mL
Type
solvent
Reaction Step One
Quantity
24.64 mL
Type
reactant
Reaction Step Two
Name
Quantity
5.16 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([O:13][CH3:14])[C:6]([C:9]([O:11]C)=[O:10])=[N:7][CH:8]=1)#[N:2].[OH-].[Na+].Cl>C1COCC1>[C:1]([C:3]1[CH:4]=[C:5]([O:13][CH3:14])[C:6]([C:9]([OH:11])=[O:10])=[N:7][CH:8]=1)#[N:2] |f:1.2|

Inputs

Step One
Name
Quantity
4.51 g
Type
reactant
Smiles
C(#N)C=1C=C(C(=NC1)C(=O)OC)OC
Name
Quantity
74 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
24.64 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
5.16 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with diethyl ether (50 mL), which
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with DCM (11×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)C=1C=C(C(=NC1)C(=O)O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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